molecular formula C24H21ClN4O2S B4105121 1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE

Cat. No.: B4105121
M. Wt: 465.0 g/mol
InChI Key: PSPNBKHDEFVQJE-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE is a complex organic compound that features a piperazine ring substituted with a chlorophenyl sulfonyl group and a phenylphthalazine moiety

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-phenylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S/c25-19-10-12-20(13-11-19)32(30,31)29-16-14-28(15-17-29)24-22-9-5-4-8-21(22)23(26-27-24)18-6-2-1-3-7-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPNBKHDEFVQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride under basic conditions to form 1-(4-chlorophenylsulfonyl)piperazine.

    Coupling with Phthalazine: The next step involves the coupling of the piperazine derivative with 4-phenylphthalazine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(4-chlorophenyl)sulfonyl-benzene: A simpler analog with similar sulfonyl and chlorophenyl groups.

    4,4’-Dichlorodiphenyl sulfone: Another related compound with two chlorophenyl groups attached to a sulfone moiety.

Uniqueness

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE is unique due to the presence of both the piperazine and phthalazine rings, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE
Reactant of Route 2
Reactant of Route 2
1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE

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